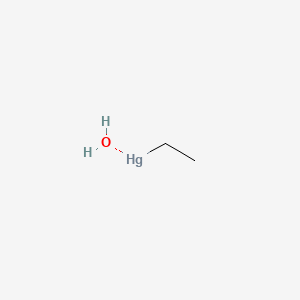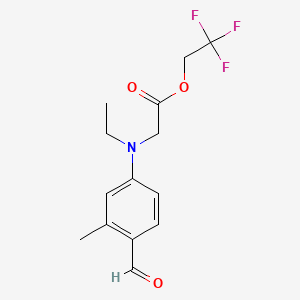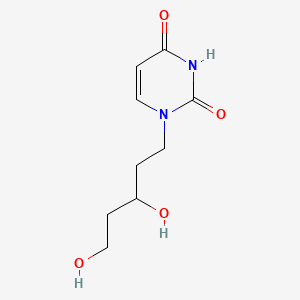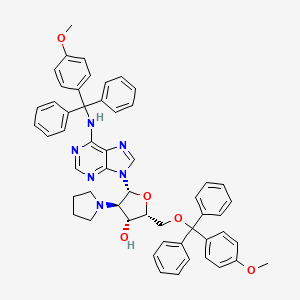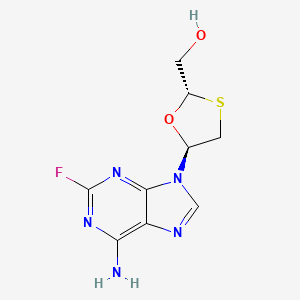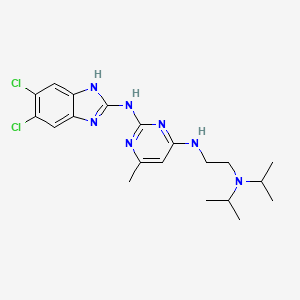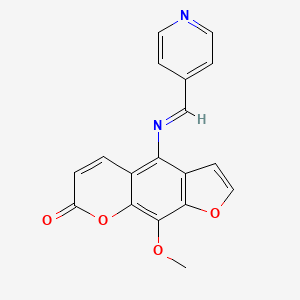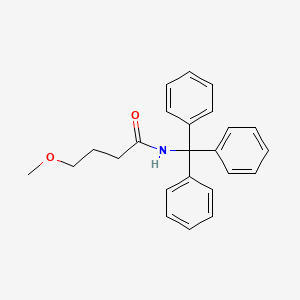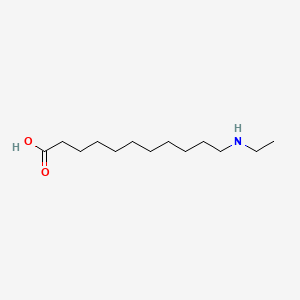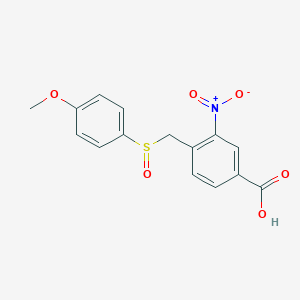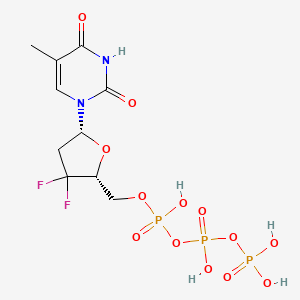
Thymidine 5'-(tetrahydrogen triphosphate), 3'-deoxy-3',3'-difluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thymidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-3’,3’-difluoro- is a modified nucleoside triphosphate. It is structurally similar to thymidine triphosphate, a key building block in DNA synthesis. The modification at the 3’ position with deoxy and difluoro groups imparts unique properties to the compound, making it valuable in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-3’,3’-difluoro- typically involves the following steps:
Starting Material: The synthesis begins with thymidine.
Fluorination: The 3’ position of thymidine is selectively fluorinated using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Deoxygenation: The 3’ hydroxyl group is removed through a deoxygenation reaction, often using reagents like triethylsilane in the presence of a catalyst.
Phosphorylation: The final step involves the phosphorylation of the 5’ position to introduce the triphosphate group. This is typically achieved using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite chemistry.
Industrial Production Methods
Industrial production of Thymidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-3’,3’-difluoro- follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification systems.
Analyse Chemischer Reaktionen
Types of Reactions
Thymidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-3’,3’-difluoro- undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms at the 3’ position can participate in nucleophilic substitution reactions.
Phosphorylation/Dephosphorylation: The triphosphate group can be added or removed under specific conditions.
Hydrolysis: The compound can undergo hydrolysis, breaking down into thymidine and inorganic phosphate.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide (NaN3) or thiols can be used under mild conditions.
Phosphorylation/Dephosphorylation: Enzymatic methods using kinases or phosphatases are common.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products
Substitution Reactions: Products include azido or thiol-substituted derivatives.
Phosphorylation/Dephosphorylation: Products include mono-, di-, or triphosphate derivatives.
Hydrolysis: Major products are thymidine and inorganic phosphate.
Wissenschaftliche Forschungsanwendungen
Thymidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-3’,3’-difluoro- has several applications in scientific research:
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Investigated for its potential as an antiviral agent due to its ability to inhibit viral DNA polymerases.
Industry: Utilized in the development of diagnostic assays and as a tool in molecular biology research.
Wirkmechanismus
The mechanism of action of Thymidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-3’,3’-difluoro- involves its incorporation into DNA during replication. The presence of the difluoro groups at the 3’ position disrupts the normal base pairing and elongation process, leading to chain termination. This makes it a potent inhibitor of DNA polymerases, particularly viral polymerases, which rely on rapid DNA synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thymidine Triphosphate (dTTP): The natural nucleoside triphosphate used in DNA synthesis.
2’-Deoxy-2’,2’-difluorocytidine Triphosphate (dFdCTP): Another fluorinated nucleoside triphosphate with antiviral properties.
3’-Azido-3’-deoxythymidine Triphosphate (AZT-TP): A nucleoside analog used in the treatment of HIV.
Uniqueness
Thymidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-3’,3’-difluoro- is unique due to the presence of both deoxy and difluoro modifications at the 3’ position. This dual modification enhances its stability and potency as an inhibitor of DNA polymerases, making it particularly useful in antiviral research and therapeutic applications.
Eigenschaften
CAS-Nummer |
107718-73-0 |
|---|---|
Molekularformel |
C10H15F2N2O13P3 |
Molekulargewicht |
502.15 g/mol |
IUPAC-Name |
[[(2R,5R)-3,3-difluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H15F2N2O13P3/c1-5-3-14(9(16)13-8(5)15)7-2-10(11,12)6(25-7)4-24-29(20,21)27-30(22,23)26-28(17,18)19/h3,6-7H,2,4H2,1H3,(H,20,21)(H,22,23)(H,13,15,16)(H2,17,18,19)/t6-,7-/m1/s1 |
InChI-Schlüssel |
BLKDGBHODQMJFB-RNFRBKRXSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2CC([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)(F)F |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


